molecular formula C16H14FN3O2S2 B3011218 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 878712-41-5

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B3011218
CAS RN: 878712-41-5
M. Wt: 363.43
InChI Key: SOYGXTLRYCTHJZ-UHFFFAOYSA-N
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Description

The molecule 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is a novel antiviral agent that has been synthesized and characterized for its potential against COVID-19. The molecule features a pyrimidine ring system, which is known for its biological activity, and a fluorophenyl group, which can influence the molecule's electronic properties and bioactivity.

Synthesis Analysis

The synthesis of the molecule is not detailed in the provided papers. However, similar compounds with antiviral activity have been synthesized and characterized using spectroscopic techniques such as FT-IR and FT-Raman spectra. These methods help in confirming the structure of the synthesized compounds and in understanding the vibrational modes of the molecules .

Molecular Structure Analysis

The molecular structure of the compound has been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set. The optimized geometry indicates a near-planarity between the phenyl ring and the pyrimidine ring, which could be significant for the molecule's interaction with biological targets. The substitution of electronegative atoms like fluorine and chlorine in similar molecules has been shown to affect their geometry and intermolecular contacts .

Chemical Reactions Analysis

While the specific chemical reactions involving the molecule are not described, the papers provide insights into the intermolecular interactions that are crucial for the molecule's antiviral activity. The NBO analysis reveals the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions, which are essential for the molecule's binding to the target proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of the molecule, such as drug likeness, pharmacokinetic properties, and toxicity, have been evaluated based on Lipinski's rule of five and in-silico methods. The molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated, suggesting its potential as a pharmacologically active molecule. The binding energy obtained from molecular docking studies indicates a strong interaction with the SARS-CoV-2 protease, which is a promising sign for its antiviral potency .

Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series, including compounds similar to the specified chemical, has been reported as selective ligands for the translocator protein (18 kDa), a target for in vivo imaging using positron emission tomography (PET). One compound, DPA-714, was designed for radiosynthesis with fluorine-18, allowing for PET imaging of neuroinflammatory processes. This showcases the compound's application in neuroscience research, particularly in understanding and diagnosing neuroinflammatory conditions (Dollé et al., 2008).

Quantum Chemical Insights and Antiviral Applications

Research on a similar compound provides quantum chemical insights into its structure and interactions, highlighting its potential as an antiviral agent against COVID-19. The study detailed its synthesis, spectroscopic characterization, and molecular docking against SARS-CoV-2 protein, demonstrating its antiviral potency through binding energy analysis. This illustrates the compound's relevance in antiviral research and drug development (Mary et al., 2020).

Synthesis and Chemical Structure Analysis

Another study focused on the reaction of a related compound for synthesizing thieno[2,3-d]pyrimidines under microwave irradiation. The research provided insights into chemical synthesis techniques and the resulting compounds' potential applications in medicinal chemistry and drug development (Davoodnia et al., 2009).

Crystal Structure Determination

Further studies have been conducted on the crystal structures of related compounds, providing valuable data on their molecular conformations. This information is crucial for understanding the chemical and physical properties of these compounds, aiding in the design of new drugs and materials (Subasri et al., 2017).

Antimicrobial Activity Research

Research into pyrimidine-triazole derivatives, including structures akin to the specified compound, has explored their antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents, addressing the need for novel treatments against resistant bacteria and fungi (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c1-9-7-10-14(24-9)19-16(20(2)15(10)22)23-8-13(21)18-12-6-4-3-5-11(12)17/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGXTLRYCTHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

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